2-(Benzylthio)-5-nitrobenzonitrile
CAS No.: 175135-67-8
Cat. No.: VC20905752
Molecular Formula: C14H10N2O2S
Molecular Weight: 270.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175135-67-8 |
|---|---|
| Molecular Formula | C14H10N2O2S |
| Molecular Weight | 270.31 g/mol |
| IUPAC Name | 2-benzylsulfanyl-5-nitrobenzonitrile |
| Standard InChI | InChI=1S/C14H10N2O2S/c15-9-12-8-13(16(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-8H,10H2 |
| Standard InChI Key | UVENNUQTKADSQA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
| Canonical SMILES | C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Introduction
Physical and Chemical Properties
2-(Benzylthio)-5-nitrobenzonitrile exhibits distinctive physicochemical properties that define its behavior in various chemical environments. The key properties of this compound are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-(Benzylthio)-5-nitrobenzonitrile
Structural Characteristics
The molecular structure of 2-(Benzylthio)-5-nitrobenzonitrile consists of a benzonitrile core with a benzylthio substituent at the 2-position and a nitro group at the 5-position. The spatial arrangement of these functional groups contributes to the compound's chemical behavior and reactivity patterns.
Structural Representation
The compound can be described using various structural notations:
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SMILES notation: C1=CC=C(C=C1)CSC2=C(C=C(C=C2)N+[O-])C#N
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InChI: InChI=1S/C14H10N2O2S/c15-9-12-8-13(16(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-8H,10H2
The benzonitrile core provides a rigid scaffold, while the nitro group introduces electron-withdrawing properties. The benzylthio group adds a flexible side chain with nucleophilic characteristics. These structural features collectively determine the compound's reactivity and potential for chemical transformations.
Spectroscopic Characteristics
While specific spectroscopic data for 2-(Benzylthio)-5-nitrobenzonitrile is limited in the provided search results, related compounds suggest that it would exhibit characteristic patterns in various spectroscopic techniques:
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Infrared (IR) spectroscopy would show characteristic absorption bands for the nitrile group (~2200-2250 cm⁻¹) and the nitro group (~1530-1550 and ~1350-1380 cm⁻¹).
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Nuclear Magnetic Resonance (NMR) spectroscopy would reveal the aromatic protons of both benzene rings and the methylene protons of the benzylthio group.
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Mass spectrometry would show a molecular ion peak at m/z 270, corresponding to the molecular weight of the compound .
Synthesis Methods
Several synthetic approaches to 2-(Benzylthio)-5-nitrobenzonitrile and related compounds can be inferred from the search results. These methods typically involve nucleophilic substitution reactions or modifications of pre-existing benzonitrile scaffolds.
Nucleophilic Substitution Approach
One potential synthetic route involves nucleophilic substitution of appropriately substituted benzonitriles. This approach may involve the following steps:
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Starting with a 2-halo-5-nitrobenzonitrile (where halo represents a halogen leaving group)
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Reaction with benzyl mercaptan (benzylthiol) in the presence of a base
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Purification of the resulting 2-(benzylthio)-5-nitrobenzonitrile product
This approach is supported by general synthetic principles for thioether formation and is consistent with similar reactions described for related compounds .
Polynitroaromatic Compound Modification
Another potential synthetic pathway involves the modification of polynitroaromatic compounds. Search results indicate that nitro groups in compounds like 2,4,6-trinitrobenzonitrile or 2,4,6-trinitrobenzamide can be selectively substituted with nucleophiles, including sulfur nucleophiles .
Zlotin and colleagues reported a synthetic approach that involves "stepwise nucleophilic substitution of all nitro groups in the starting compound by S-, N-, and O-nucleophiles followed by Thorpe-Ziegler cyclization" . This approach could potentially be adapted for the synthesis of 2-(benzylthio)-5-nitrobenzonitrile by controlling the reaction conditions to achieve selective substitution.
Related Compounds
Several structurally related compounds appear in the search results, providing context for understanding the chemical family to which 2-(Benzylthio)-5-nitrobenzonitrile belongs.
Structurally Related Benzonitriles
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2-Hydroxy-5-nitrobenzonitrile (CAS: 39835-09-1): A related compound with a hydroxyl group instead of a benzylthio group at position 2 .
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2-(Methylthio)benzonitrile (CAS: 6609-54-7): A simpler analog with a methylthio group instead of a benzylthio group and without the nitro substituent .
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2-Amino-5-nitrobenzonitrile (CAS: 17420-30-3): A related compound with an amino group instead of a benzylthio group at position 2 .
Compounds with Similar Functional Groups
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2-Benzyl-5-nitro-1H-benzimidazole (CAS: 7189-72-2): Contains similar structural elements (benzyl and nitro groups) but in a benzimidazole scaffold rather than a benzonitrile core .
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5-Nitroindazole derivatives: Compounds that share the nitro group functionality and have demonstrated biological activity against Trypanosoma cruzi parasites . These related compounds provide insights into how structural modifications might affect the properties and potential applications of 2-(Benzylthio)-5-nitrobenzonitrile.
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